5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-15(2)28-19-7-5-18(6-8-19)22(27)25-9-11-26(12-10-25)23-24-20-14-16(3)13-17(4)21(20)29-23/h5-8,13-15H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVPUEMJFQPWBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated benzothiazole derivative reacts with piperazine.
Attachment of the Propan-2-yloxybenzoyl Group: This step involves the acylation of the piperazine nitrogen with 4-(propan-2-yloxy)benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole or piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole core can intercalate with DNA, while the piperazine ring may enhance binding affinity to specific proteins. The propan-2-yloxybenzoyl group can further influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
4-Methyl-2-[4-(3-Phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897475-12-6)
- Structure: Benzothiazole with a 4-methyl group, linked to a piperazine bearing a 3-phenoxybenzoyl moiety.
- Molecular Formula : C₂₅H₂₃N₃O₂S (MW: 429.5 g/mol).
- The 4-methyl substitution on benzothiazole (vs. 5,7-dimethyl in the target) creates distinct electronic and steric environments, which may alter binding to biological targets like enzymes or receptors .
2-Azido-1-(4-(Benzothiazol-2-yl)piperazin-1-yl)ethanone (Compound 3 in )
- Structure : Benzothiazole-piperazine linked to an azidoacetyl group.
- Synthesis : Derived from bromoacetylpiperazine intermediate (91% yield) via nucleophilic substitution.
- Comparison :
Benzoxazole/Thiazole-Benzenesulfonamide Hybrids ()
- Structure : Piperazine linked to a benzoyl group and sulfonamide.
- Example : 3-{4-[4-Fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl}-4-(2-methoxyethoxy)-N-methyl-N-propylbenzenesulfonamide.
- Comparison :
- The sulfonamide and methoxyethoxy groups increase hydrophilicity, diverging from the target’s lipophilic isopropoxy and benzothiazole design.
- Such differences highlight tailored applications: sulfonamides for solubility-dependent targets vs. benzothiazoles for CNS penetration .
Biological Activity
5,7-Dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound, drawing from diverse research studies.
Synthesis
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with appropriate carbonyl compounds. The specific structure of this compound suggests that it may be synthesized through a multi-step process involving the formation of the benzothiazole core followed by functionalization at the 5 and 7 positions.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. The MTT assay is commonly used to assess cell viability and cytotoxicity. In one study, derivatives demonstrated significant activity against human breast adenocarcinoma (MCF-7) and lung adenocarcinoma (A549) cell lines, indicating that modifications in the benzothiazole structure can enhance anticancer efficacy .
Antimicrobial Properties
Benzothiazole derivatives have also been investigated for their antimicrobial activity. Research has shown that these compounds can exhibit antibacterial and antifungal effects. For example, a related study found that certain benzothiazole derivatives had minimal inhibitory concentrations (MICs) comparable to standard antibiotics against various bacterial strains . This suggests that this compound may possess similar antimicrobial properties.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, benzothiazole derivatives are known for their anti-inflammatory properties. Compounds with similar scaffolds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This could indicate a potential therapeutic role for this compound in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications at specific positions on the benzothiazole ring or the piperazine moiety can dramatically influence the compound's pharmacological properties. For instance:
| Position | Modification | Effect on Activity |
|---|---|---|
| 5 & 7 | Methyl groups | Increased lipophilicity and bioavailability |
| Piperazine | Alkoxy substitution | Enhanced binding affinity to target proteins |
Case Studies
Several case studies highlight the potential of benzothiazole derivatives in drug development:
- Anticancer Screening : A series of benzothiazole acylhydrazones were synthesized and screened against multiple cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity with IC50 values in the micromolar range .
- Antimicrobial Testing : Another study evaluated a range of benzothiazole compounds against Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity with some compounds exhibiting MIC values as low as 8 µg/mL .
- Anti-inflammatory Activity : Research on related compounds demonstrated inhibition of nitric oxide production in macrophages, suggesting potential use in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
